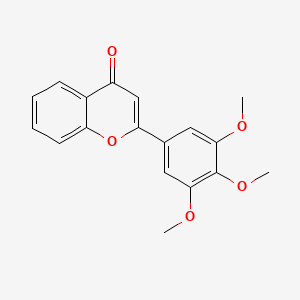

2-(3,4,5-Trimethoxyphényl)-4H-chromén-4-one

Vue d'ensemble

Description

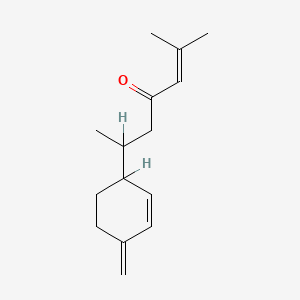

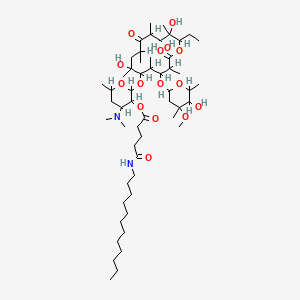

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, also known as TMC, is a synthetic compound that belongs to the class of flavonoids. It is a yellow crystalline powder that has been extensively studied for its potential applications in medicine and biochemistry. TMC has been found to possess a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and antioxidant effects.

Applications De Recherche Scientifique

Effets anticancéreux

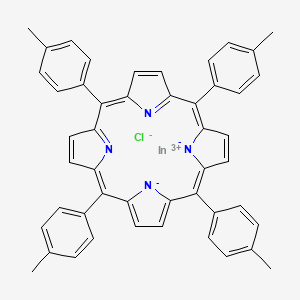

Les composés contenant le groupe triméthoxyphényl (TMP), qui comprend « 2-(3,4,5-triméthoxyphényl)-4H-chromén-4-one », ont montré des effets anticancéreux notables {svg_1}. Ils inhibent efficacement la tubuline, la protéine de choc thermique 90 (Hsp90), la thioredoxine réductase (TrxR), la déméthylase 1 spécifique de la lysine des histones (HLSD1), la kinase de type récepteur de l’activin 2 (ALK2), la P-glycoprotéine (P-gp) et le récepteur bêta du facteur de croissance dérivé des plaquettes {svg_2}.

Propriétés antifongiques et antibactériennes

Certains composés contenant du TMP ont montré des propriétés antifongiques et antibactériennes prometteuses {svg_3}. Ils ont des activités contre Helicobacter pylori et Mycobacterium tuberculosis {svg_4}.

Activité antivirale

Des rapports ont fait état de l’activité antivirale des composés à base de TMP {svg_5}. Ils ont un potentiel contre des virus tels que le virus du syndrome d’immunodéficience acquise (SIDA), le virus de l’hépatite C et le virus de la grippe {svg_6}.

Agents antiparasitaires

Les composés contenant le pharmacophore TMP ont démontré une efficacité significative contre Leishmania, le paludisme et Trypanosoma {svg_7}. Cela indique leur potentiel en tant qu’agents antiparasitaires {svg_8}.

Propriétés anti-inflammatoires

Ces composés ont été associés à des propriétés anti-inflammatoires {svg_9}, élargissant ainsi leur portée thérapeutique {svg_10}.

Propriétés anti-Alzheimer

Les composés contenant du TMP ont montré un potentiel dans le traitement de la maladie d’Alzheimer {svg_11}.

Propriétés antidépressives

Ces composés ont également démontré des propriétés antidépressives {svg_12}, élargissant encore leurs applications thérapeutiques {svg_13}.

Activité inhibitrice de la cholinestérase

Les composés, y compris l’acide 3,4,5-triméthoxycinnamique de départ, ont été testés pour leur capacité à inhiber l’acétylcholinestérase (AChE) et la butyrylcholinestérase (BChE) in vitro {svg_14}. L’indice de sélectivité (IS) a également été déterminé {svg_15}.

Mécanisme D'action

Target of Action

The primary targets of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one interacts with its targets, leading to a variety of biochemical changes. For instance, it inhibits tubulin polymerization, which disrupts the formation of microtubules, essential components of the cell’s cytoskeleton . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins . By inhibiting these targets, the compound can disrupt normal cellular processes and lead to cell death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the mitotic spindle assembly, leading to cell cycle arrest . By inhibiting Hsp90, it affects the stability and function of many proteins involved in cell growth and survival .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted in the urine . The compound’s bioavailability, distribution, metabolism, and excretion would significantly impact its therapeutic efficacy.

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Analyse Biochimique

Biochemical Properties

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one plays a crucial role in various biochemical reactions. It has been shown to interact with several key enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . The interaction with tubulin, for instance, inhibits tubulin polymerization, which is essential for cell division. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential anti-cancer agent . Additionally, the compound’s interaction with Hsp90 and TrxR suggests its role in modulating protein folding and redox balance, respectively .

Cellular Effects

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can down-regulate the expression of ERK2 (Extracellular Signal Regulated Kinase 2) and inhibit ERKs phosphorylation, which are critical components of the MAPK signaling pathway . This down-regulation can lead to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one has been shown to trigger caspase activation, indicating its role in promoting programmed cell death .

Molecular Mechanism

The molecular mechanism of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one involves several key interactions at the molecular level. The compound binds to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to microtubule destabilization . This binding is facilitated by hydrophobic interactions between the trimethoxyphenyl group and the CBS, which disrupts the microtubule dynamics necessary for cell division . Additionally, the compound’s ability to inhibit Hsp90 and TrxR further contributes to its anti-cancer properties by affecting protein stability and redox homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its efficacy can diminish over extended periods due to gradual degradation . Long-term exposure to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, the interaction with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with P-glycoprotein (P-gp), which plays a role in its efflux from cells . This interaction can influence the compound’s localization and accumulation within different tissues, affecting its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal components . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biological effects .

Propriétés

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-16-8-11(9-17(21-2)18(16)22-3)15-10-13(19)12-6-4-5-7-14(12)23-15/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXAJQVDUHKDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218099 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',4',5'-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67858-30-4 | |

| Record name | 3′,4′,5′-Trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67858-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',5'-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067858304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5'-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP0OD925FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3',4',5'-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 176 °C | |

| Record name | 3',4',5'-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one derivatives influence their anti-tumor activity?

A2: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on the biological activity of these compounds. While specific SAR data for all derivatives is not provided in the provided research, the variation in anti-tumor activity observed across different derivatives highlights the importance of structural features. For instance, compound 15, bearing a benzimidazole group linked by a propoxy chain to the chromenone core, exhibited significant antiproliferative activity against various cancer cell lines []. In contrast, EDACO, with a distinct (E)-3-(2-(4-(3-(2,4-dimethoxyphenyl)acryloyl)phenoxy)ethoxy) substituent at the 3-position of the chromenone ring, demonstrated inhibitory effects on osteoclast differentiation []. These findings suggest that modifications to the core structure, particularly at the 3-position, can significantly impact the biological activity and target selectivity of these compounds.

Q2: What in vitro and in vivo studies have been conducted on these compounds?

A3: Various in vitro studies have been conducted to evaluate the anti-tumor potential of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one derivatives. These include cytotoxicity assays against several human cancer cell lines (MGC-803, MCF-7, HepG-2) and a mouse gastric cancer cell line (MFC) [, ]. Flow cytometry analysis has been used to investigate cell cycle arrest and apoptosis induction in MFC cells treated with compound 15 []. Furthermore, compound 5i (3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one) demonstrated telomerase inhibitory activity in vitro and showed promising results in improving pathological changes in a rat hepatic tumor model in vivo []. Similarly, S4-2-2 inhibited tumor growth in immunodeficient mice implanted with A549 cells []. These in vivo studies provide preliminary evidence for the potential therapeutic benefits of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.